p-tert-Butylphenyl dihydrogen phosphate p-tert-Butylphenyl dihydrogen phosphate
Brand Name: Vulcanchem
CAS No.: 13421-39-1
VCID: VC20955736
InChI: InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
SMILES: CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O
Molecular Formula: C10H15O4P
Molecular Weight: 230.2 g/mol

p-tert-Butylphenyl dihydrogen phosphate

CAS No.: 13421-39-1

Cat. No.: VC20955736

Molecular Formula: C10H15O4P

Molecular Weight: 230.2 g/mol

* For research use only. Not for human or veterinary use.

p-tert-Butylphenyl dihydrogen phosphate - 13421-39-1

Specification

CAS No. 13421-39-1
Molecular Formula C10H15O4P
Molecular Weight 230.2 g/mol
IUPAC Name (4-tert-butylphenyl) dihydrogen phosphate
Standard InChI InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13)
Standard InChI Key BFVWABPNHXPWPS-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

p-tert-Butylphenyl dihydrogen phosphate, also known as (4-tert-butylphenyl) dihydrogen phosphate, is an organic phosphate ester with distinctive structural features. The compound is identified by several key identifiers that are essential for scientific and industrial reference purposes.
The compound is cataloged under CAS number 13421-39-1 and EINECS 236-530-6. It has several alternative names in different nomenclature systems, including 4-tert-butylphenyl dihydrogen phosphate, p-tert-Butylphenylphosphat, 4-tert.-Butyl-phenylphosphat, and Phosphorsaeure-(4-tert.-butylphenylester) . These various naming conventions reflect the compound's structure, particularly highlighting the para-substituted tert-butyl group on the phenyl ring and the dihydrogen phosphate functional group.

Molecular Structure

The molecular structure of p-tert-Butylphenyl dihydrogen phosphate consists of a phenyl ring with a tert-butyl group at the para position and a dihydrogen phosphate group attached to the opposite end of the ring. This arrangement contributes to its unique chemical properties and potential applications.
The compound has a molecular formula of C10H15O4P, which corresponds to its structural components: the tert-butyl phenyl group (C10H13) and the dihydrogen phosphate moiety (H2PO4) . The molecular structure features a phosphorus atom bonded to four oxygen atoms, with two of these oxygen atoms further bonded to hydrogen atoms (forming the dihydrogen phosphate group), one oxygen forming a double bond with phosphorus, and one oxygen connecting to the phenyl ring.

Physicochemical Properties

Physical Properties

p-tert-Butylphenyl dihydrogen phosphate exhibits specific physical characteristics that are important for understanding its behavior in various applications and environmental contexts. These properties are summarized in Table 1 below.
Table 1: Physical Properties of p-tert-Butylphenyl dihydrogen phosphate

PropertyValueUnit
Molecular Weight230.19700g/mol
Density1.259g/cm³
Boiling Point368.6°C at 760 mmHg
Flash Point176.7°C
Exact Mass230.07100g/mol
Index of Refraction1.531-
Melting PointNot Available-
The compound presents as a substance with relatively high boiling and flash points, indicating thermal stability under standard conditions. Its density of 1.259 g/cm³ suggests it is denser than water, which may influence its behavior in aqueous environments .

Chemical Properties

The chemical properties of p-tert-Butylphenyl dihydrogen phosphate are influenced by both its phosphate functional group and the presence of the tert-butyl substituent on the phenyl ring. Key chemical parameters are provided in Table 2.
Table 2: Chemical Properties of p-tert-Butylphenyl dihydrogen phosphate

Synthesis and Preparation Methods

Purification Techniques

Purification of organophosphate compounds like p-tert-Butylphenyl dihydrogen phosphate typically involves filtration, recrystallization, or evaporation techniques. For example, in the synthesis of potassium di-tert-butyl phosphate, the reaction mixture is filtered through celite and the filtrate is evaporated in vacuo to yield the final product . Similar techniques might be applicable for p-tert-Butylphenyl dihydrogen phosphate, though specific methodologies would need to be tailored to its unique properties.

Toxicological and Environmental Considerations

Environmental Fate and Behavior

Comparative Analysis with Related Compounds

Structural Relatives

p-tert-Butylphenyl dihydrogen phosphate belongs to a family of organophosphate compounds that include similar structural elements. The search results provide information on several related compounds:

  • Potassium di-tert-butyl phosphate (CAS: 33494-80-3): Contains two tert-butyl groups directly connected to the phosphate moiety without a phenyl ring intermediate .

  • p-tert-Butylphenyl diphenyl phosphate (BPDP; CAS: 56803-37-3): Contains a tert-butyl phenyl group and two additional phenyl groups attached to the phosphate moiety.

  • Tris(2,4-di-tert-butylphenyl) phosphate: Contains three phenyl rings, each with two tert-butyl substituents, attached to a central phosphate group .
    These structural relatives differ in the number and position of tert-butyl groups and phenyl rings, which influences their physical properties, chemical reactivity, and potential applications.

Property Comparison

The presence of additional phenyl rings or tert-butyl groups in related compounds typically increases molecular weight, lipophilicity, and thermal stability compared to p-tert-Butylphenyl dihydrogen phosphate. For example, p-tert-Butylphenyl diphenyl phosphate has a higher molecular weight and is described as a clear, colorless liquid with a viscosity of approximately 50-100 mPa·s at 25°C, melting point of -21°C, and a boiling range of 260-420°C.
These structural differences lead to varying physical and chemical properties, which in turn affect the compounds' behavior in different applications and environmental contexts.

Research Findings and Scientific Literature

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